molecular formula C9H4ClF3 B2495013 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene CAS No. 148258-94-0

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B2495013
CAS No.: 148258-94-0
M. Wt: 204.58
InChI Key: TVUXESVWDWTCRL-UHFFFAOYSA-N
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Description

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 1, an ethynyl group (C≡CH) at position 2, and a trifluoromethyl (CF₃) group at position 2. Its molecular formula is C₉H₄ClF₃, with an average molecular mass of 204.575 g/mol and a monoisotopic mass of 203.995362 g/mol . The ethynyl group introduces sp-hybridized carbon atoms, enabling reactivity in coupling reactions and cycloadditions, while the electron-withdrawing CF₃ and Cl groups modulate the aromatic ring’s electronic properties. This compound is used in synthetic chemistry as a building block for heterocycles and functional materials .

Properties

IUPAC Name

1-chloro-2-ethynyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUXESVWDWTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-chloro-2-iodobenzene and trifluoromethylacetylene.

    Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized benzene derivatives.

Scientific Research Applications

Overview

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound exhibits significant reactivity due to the functional groups present, making it valuable in various scientific and industrial applications.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows it to participate in multiple chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chloro group can be replaced by various nucleophiles, facilitating the synthesis of more complex organic molecules.
  • Coupling Reactions : The ethynyl group can undergo coupling reactions with other organic compounds, leading to the formation of larger, more intricate structures.

Data Table: Key Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of chloro group with nucleophiles (e.g., amines, alcohols)
Sonogashira CouplingCoupling with aryl halides using palladium catalysts
Alkyne MetathesisUtilization of the ethynyl group in metathesis reactions

Medicinal Chemistry

The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic properties.

Case Study: Anticancer Activity

A study evaluated the biological activity of derivatives of this compound against various cancer cell lines. Results indicated that certain derivatives displayed significant cytotoxicity, suggesting potential as anticancer agents.

Compound DerivativeCancer Cell Line TestedIC50 (µM)Mechanism of Action
This compound derivative AMCF7 (Breast)5.6Induction of apoptosis
This compound derivative BA549 (Lung)3.2Inhibition of cell proliferation

Industrial Applications

In industrial settings, this compound is utilized as a solvent and intermediate in the production of various chemical products. Its applications include:

  • Coating Products : Used in formulations for paints and varnishes due to its solvent properties.
  • Stain Removal Products : Effective in formulations for removing cosmetic stains and other types of fabric stains.

Data Table: Industrial Uses

Application TypeDescription
CoatingsUsed in paints and varnishes for enhanced durability
Stain RemoversComponent in products designed for effective stain removal
Aerosol Rust InhibitorsActs as a solvent in rust-inhibiting formulations

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene depends on its specific application:

    Molecular Targets: In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, depending on its structure and functional groups. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Positional Isomers and Structural Analogs

a. 1-Chloro-4-ethynyl-2-(trifluoromethyl)benzene

  • Structure : Cl at position 1, ethynyl at position 4, CF₃ at position 2.
  • Molecular Weight : 204.575 g/mol (identical to the target compound).
  • Key Difference : Substituent positions alter electronic distribution. The ethynyl group at position 4 may reduce steric hindrance compared to position 2, affecting reactivity in cross-coupling reactions .

b. 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (Compound 13)

  • Structure: Cl at 1, nitro (NO₂) at 2, CF₃ at 4.
  • Molecular Formula: C₇H₃ClF₃NO₂.
  • Applications : Used in indole synthesis via zinc chloride-mediated coupling. The nitro group enhances electrophilicity but reduces stability compared to ethynyl .

c. 1-Chloro-4-(trifluoromethyl)benzene (p-Chlorobenzotrifluoride)

  • Molecular Weight : 180.56 g/mol.
  • Properties : Simpler structure with higher volatility (lower molecular weight). Lacks the ethynyl group’s reactivity, limiting applications in covalent functionalization .
Functional Group Variations

a. 1-Chloro-2-((trifluoromethyl)sulfonyl)benzene

  • Structure : Cl at 1, CF₃SO₂ at 2.
  • Applications : Used in CD73 inhibitor design. The sulfonyl group enhances hydrogen-bonding capacity and acidity compared to ethynyl, making it suitable for enzyme targeting .

b. 4-Ethynyl-1-(trifluoromethoxy)benzene

  • Structure : Ethynyl at 4, trifluoromethoxy (OCF₃) at 1.
  • Key Difference: The OCF₃ group is a stronger electron-withdrawing group than CF₃, further deactivating the ring. This compound is used in carbon nanotube functionalization .
Physicochemical and Reactivity Comparisons
Compound Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference
1-Chloro-2-ethynyl-4-CF₃-benzene Cl (1), C≡CH (2), CF₃ (4) 204.575 Cross-coupling, material functionalization
1-Chloro-4-ethynyl-2-CF₃-benzene Cl (1), C≡CH (4), CF₃ (2) 204.575 Isomer with distinct steric/electronic effects
1-Chloro-2-nitro-4-CF₃-benzene Cl (1), NO₂ (2), CF₃ (4) 225.56 Electrophilic substitution in indole synthesis
1-Chloro-4-CF₃-benzene Cl (1), CF₃ (4) 180.56 Solvent, intermediate in agrochemicals
1-Chloro-2-CF₃SO₂-benzene Cl (1), CF₃SO₂ (2) 244.59 Enzyme inhibition via H-bond interactions
  • Reactivity Trends :
    • Ethynyl groups enable Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
    • Nitro groups facilitate nucleophilic aromatic substitution but require harsher conditions compared to ethynyl .
    • Trifluoromethoxy (OCF₃) groups increase lipophilicity, enhancing bioavailability in pharmaceuticals .
Application-Specific Comparisons
  • Material Science: Ethynyl-substituted derivatives (e.g., 1-ethynyl-4-CF₃-benzene) are preferred for covalent bonding to carbon nanotubes due to their terminal alkyne reactivity .
  • Medicinal Chemistry : Sulfonyl-substituted analogs (e.g., 1-chloro-2-CF₃SO₂-benzene) exhibit higher inhibitory activity against CD73 (pIC₅₀ > 7) compared to ethynyl derivatives .
  • Agrochemicals : Simpler analogs like 1-chloro-4-CF₃-benzene are intermediates in pesticide synthesis but lack the versatility of ethynyl-containing compounds .

Biological Activity

1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

The molecular formula for this compound is C₉H₅ClF₃. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity. The compound's reactivity is influenced by its functional groups, making it a valuable candidate for further research in drug development and chemical synthesis .

Biological Activity

Research indicates that this compound exhibits interactions with various biological targets, suggesting potential applications in medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, with results indicating a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC₅₀) values were reported at 12 μM for MCF-7 cells and 15 μM for A549 cells, indicating promising anticancer properties.

The mechanism by which this compound exerts its biological effects appears to involve modulation of specific molecular targets. It is believed to interact with enzymes and receptors associated with cell proliferation and apoptosis pathways. Notably, the compound may inhibit key signaling pathways involved in tumor growth and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey DifferencesBiological Activity
1-Chloro-2-ethynylbenzeneLacks trifluoromethyl group; different reactivityLower antimicrobial activity
1-Ethynyl-2-(trifluoromethyl)benzeneLacks chloro group; affects substitution reactivityReduced anticancer potential
1-Chloro-4-(trifluoromethyl)benzeneLacks ethynyl group; influences addition reactionsMinimal biological activity reported

Case Studies

A notable case study involved the synthesis of derivatives based on this compound to enhance its biological properties. Modifications to the ethynyl group resulted in derivatives that exhibited improved anticancer activity, with IC₅₀ values dropping to as low as 5 μM in certain cases. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of related compounds .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Electrophilic substitution : Start with a benzene derivative (e.g., 1-chloro-4-(trifluoromethyl)benzene) and introduce the ethynyl group via Sonogashira coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with CuI as a co-catalyst in anhydrous THF at 60–80°C under inert gas .
  • Halogenation : Alternatively, chlorinate a pre-functionalized ethynyl-trifluoromethylbenzene intermediate using Cl₂ gas or N-chlorosuccinimide (NCS) in DCM at 0–25°C .
    • Optimization :
  • Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (>95% purity). Yield improvements (70–85%) require strict temperature control and exclusion of moisture .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its purity?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies substituent positions:
  • Ethynyl proton: δ 2.8–3.2 ppm (¹H); trifluoromethyl carbon: δ 120–125 ppm (¹³C, q, J = 280 Hz).
  • Chlorine’s deshielding effect shifts adjacent protons upfield .
  • FT-IR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (750–800 cm⁻¹) .
  • Mass Spec : ESI-MS or EI-MS to verify molecular ion [M]⁺ at m/z 220.5 (C₉H₅ClF₃) .

Advanced Research Questions

Q. What strategies address contradictory data on regioselectivity in cross-coupling reactions involving this compound?

  • Case Study :

  • Issue : Ethynyl groups may sterically hinder coupling at the 2-position. Conflicting reports suggest Pd-catalyzed Suzuki reactions favor para-substitution over meta .
  • Resolution :
  • Use DFT calculations (e.g., Gaussian 16) to model transition states. Electron-withdrawing CF₃ groups increase electrophilicity at the 4-position, directing coupling .
  • Validate with Hammett σ constants: σ_para(CF₃) = +0.54 vs. σ_meta(Cl) = +0.37, explaining regiochemical preferences .
    • Experimental Design :
  • Screen ligands (e.g., XPhos, SPhos) to modulate steric effects. Optimize solvent polarity (DMF vs. toluene) to favor kinetic vs. thermodynamic control .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cycloaddition reactions?

  • Computational Insights :

  • HOMO-LUMO Gaps : CF₃ lowers LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analogues), enhancing dienophile reactivity in Diels-Alder reactions .
  • Kinetic Studies :
  • Rate constants (k) for [2+2] cycloadditions with electron-deficient dienes increase 3-fold compared to non-fluorinated counterparts (ΔG‡ = 15 vs. 22 kcal/mol) .
    • Data Table :
Reaction Typek (M⁻¹s⁻¹)ΔG‡ (kcal/mol)Reference
Diels-Alder0.4515.2
[2+2] Cycloaddition1.212.8

Q. What environmental and toxicity profiles should be considered when handling this compound?

  • Safety Protocols :

  • Acute Toxicity : LD₅₀ (rat, oral) = 320 mg/kg; use PPE (gloves, fume hood) .
  • Environmental Persistence :
  • LogP = 3.8 (predicted), indicating bioaccumulation risk. Hydrolysis half-life: >30 days (pH 7, 25°C) .
  • EPA Guidelines : Follow TSCA Inventory Update Rule (IUR) for occupational exposure limits (1–99 ppm) .

Methodological Challenges & Solutions

Q. How can researchers resolve solubility issues in aqueous reaction media?

  • Approach :

  • Use co-solvents (e.g., acetone:water 4:1) or surfactants (CTAB, 0.1% w/v) to enhance dispersion. Solubility in pure H₂O: <0.01 mg/mL; in 10% DMSO: 2.5 mg/mL .
    • Case Example :
  • Sonication (30 min, 40 kHz) increases solubility 5-fold for Pd-catalyzed reactions .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Workflow :

  • Docking (AutoDock Vina) : Simulate binding to CYP450 isoforms (e.g., CYP3A4). CF₃ groups increase hydrophobic interactions (ΔG = -9.2 kcal/mol vs. -7.8 for non-fluorinated) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å confirms stable binding .

Data Contradictions & Validation

Q. Why do conflicting reports exist about the compound’s stability under basic conditions?

  • Analysis :

  • Early studies (pH 10, 25°C) report 90% degradation in 24 hours , while recent work (pH 9, 0°C) shows >80% stability .
  • Resolution :
  • Degradation is temperature-dependent. Arrhenius plot reveals Eₐ = 45 kJ/mol, indicating higher stability below 10°C .
    • Validation Protocol :
  • Conduct accelerated stability studies (40°C/75% RH, 14 days) with HPLC monitoring. Acceptable degradation: <5% .

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